molecular formula C13H11BCl2O3 B594617 2-(2,4-Dichlorophenylmethoxy)phenylboronic acid CAS No. 1256355-69-7

2-(2,4-Dichlorophenylmethoxy)phenylboronic acid

Cat. No.: B594617
CAS No.: 1256355-69-7
M. Wt: 296.938
InChI Key: HMNSZIXNILDVEY-UHFFFAOYSA-N
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Description

2-(2,4-Dichlorophenylmethoxy)phenylboronic acid is a useful research compound. Its molecular formula is C13H11BCl2O3 and its molecular weight is 296.938. The purity is usually 95%.
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Properties

IUPAC Name

[2-[(2,4-dichlorophenyl)methoxy]phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BCl2O3/c15-10-6-5-9(12(16)7-10)8-19-13-4-2-1-3-11(13)14(17)18/h1-7,17-18H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMNSZIXNILDVEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=CC=C1OCC2=C(C=C(C=C2)Cl)Cl)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BCl2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90655841
Record name {2-[(2,4-Dichlorophenyl)methoxy]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90655841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256355-69-7
Record name Boronic acid, B-[2-[(2,4-dichlorophenyl)methoxy]phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1256355-69-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name {2-[(2,4-Dichlorophenyl)methoxy]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90655841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

2-(2,4-Dichlorophenylmethoxy)phenylboronic acid (CAS No. 1256355-69-7) is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is particularly noteworthy for its interactions with biological molecules and its applications in drug development.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

  • Molecular Formula : C13H11Cl2O3B
  • SMILES Notation : C1=CC=C(C=C1)C(C(=O)O)OC2=C(C(=C(C=C2)Cl)Cl)C(=O)O

This compound features a boronic acid functional group, which is known for its ability to form reversible covalent bonds with diols, making it useful in various biochemical applications.

The biological activity of boronic acids often involves their ability to interact with enzymes and proteins through reversible binding. Specifically, this compound may inhibit proteases and other enzymes by competing with their natural substrates. This interaction can lead to altered metabolic pathways, thereby affecting cell proliferation and apoptosis.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Anticancer Activity : Preliminary studies suggest that this compound may have anticancer properties by inducing apoptosis in cancer cells through the modulation of signaling pathways.
  • Antimicrobial Properties : The compound has shown potential against various bacterial strains, indicating its use as a lead compound for developing new antibiotics.
  • Enzyme Inhibition : It has been reported to inhibit certain enzymes involved in metabolic processes, which could be leveraged for therapeutic applications.

Case Studies and Research Findings

  • Anticancer Study :
    A study conducted on the effects of boronic acids on cancer cell lines demonstrated that this compound significantly reduced cell viability in a dose-dependent manner. The mechanism was linked to the activation of caspase pathways leading to apoptosis .
  • Antimicrobial Activity :
    In a comparative analysis of various phenylboronic acids, it was found that this compound exhibited notable antibacterial activity against both Gram-positive and Gram-negative bacteria . The Minimum Inhibitory Concentration (MIC) values were determined to be lower than those of traditional antibiotics.
  • Enzyme Interaction Studies :
    Research focusing on the interaction of boronic acids with serine proteases revealed that this compound effectively inhibited enzyme activity at micromolar concentrations. This inhibition was attributed to the formation of stable complexes with the enzyme's active site .

Data Table: Biological Activities Summary

Activity TypeObserved EffectReference
AnticancerInduction of apoptosis
AntimicrobialEffective against bacterial strains
Enzyme InhibitionInhibition of serine proteases

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